molecular formula C10H10OS B1379617 [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol CAS No. 1564915-65-6

[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol

Cat. No. B1379617
M. Wt: 178.25 g/mol
InChI Key: NAEFTHQAIIQQKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name of this compound is (4-(prop-2-yn-1-ylthio)phenyl)methanol . The InChI code of this compound is 1S/C10H10OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 .


Physical And Chemical Properties Analysis

“[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol” is a liquid at room temperature . It is stored at a temperature of 4°C . This compound is soluble in organic solvents, such as dimethyl sulfoxide and dichloromethane.

Scientific Research Applications

Solvatochromic Dyes and Probes

Compounds with structural similarities to "[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol" have been utilized in the development of solvatochromic dyes. These dyes exhibit changes in their coloration based on the solvent environment, making them useful for investigating solvent-solvent and solute-solvent interactions. Such properties allow these compounds to act as probes for studying binary solvent mixtures, demonstrating their ability to provide insights into the molecular dynamics of solvent systems (Nandi et al., 2012).

Organocatalysis

Related compounds have been explored as organocatalysts. For instance, derivatives of phenylmethanol have been used in enantioselective epoxidation of α,β-enones, showcasing the potential of such compounds in catalyzing chemical reactions with high selectivity and efficiency (Lu et al., 2008).

Methylation Reactions

Methanol, a simple alcohol, has been employed as both a C1 synthon and a hydrogen source in methylation reactions of amines, highlighting the importance of alcohol-based reagents in synthetic chemistry. This demonstrates the versatility of methanol and its derivatives in facilitating chemical transformations, including N-methylation and transfer hydrogenation of nitroarenes (Sarki et al., 2021).

Tautomeric Transformations and Crystal Studies

Derivatives of phenylmethanol have also been investigated for their tautomeric transformations in different phases, providing insights into the stability and reactivity of such compounds. These studies contribute to our understanding of the molecular structures and behaviors of chemical compounds in various environments (Chmutova et al., 2001).

Analytical Applications

Compounds related to phenylmethanol have been applied in analytical chemistry for the separation and detection of alcohols, showcasing the role of such compounds in enhancing analytical methodologies. This includes the use of hybrid electrophoresis devices for the separation of ethanol and methanol, highlighting the potential for innovative approaches to analytical challenges (Santos et al., 2017).

Safety And Hazards

The safety data for “[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol” is currently unavailable online . For more information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-prop-2-ynylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFTHQAIIQQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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